(3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid (3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 276669-75-1
VCID: VC20451484
InChI: InChI=1S/C14H14BNO4/c17-14(20-10-11-5-2-1-3-6-11)16-13-8-4-7-12(9-13)15(18)19/h1-9,18-19H,10H2,(H,16,17)
SMILES:
Molecular Formula: C14H14BNO4
Molecular Weight: 271.08 g/mol

(3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid

CAS No.: 276669-75-1

Cat. No.: VC20451484

Molecular Formula: C14H14BNO4

Molecular Weight: 271.08 g/mol

* For research use only. Not for human or veterinary use.

(3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid - 276669-75-1

Specification

CAS No. 276669-75-1
Molecular Formula C14H14BNO4
Molecular Weight 271.08 g/mol
IUPAC Name [3-(phenylmethoxycarbonylamino)phenyl]boronic acid
Standard InChI InChI=1S/C14H14BNO4/c17-14(20-10-11-5-2-1-3-6-11)16-13-8-4-7-12(9-13)15(18)19/h1-9,18-19H,10H2,(H,16,17)
Standard InChI Key AJTRWBVITPPCGD-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2)(O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid belongs to the organoboron compound family, distinguished by a phenyl ring substituted with both a boronic acid (-B(OH)₂) group and a benzyloxycarbonyl (Cbz)-protected amine. The Smiles notation B(C1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2)(O)O succinctly captures its connectivity . The boronic acid moiety facilitates covalent interactions with diols and transition metals, while the Cbz group provides steric protection for the amine during synthetic sequences.

Table 1: Key Chemical Properties

PropertyValue
CAS Number276669-75-1
Molecular FormulaC₁₄H₁₄BNO₄
Molecular Weight271.08 g/mol
Purity98%
Smiles CodeB(C1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2)(O)O

Synthetic Applications

Peptide and Polymer Modification

The Cbz-protected amine allows selective deprotection under hydrogenolytic conditions, making this compound valuable for iterative peptide coupling. Additionally, boronic acids are employed in dynamic covalent chemistry for constructing stimuli-responsive polymers. The dual functionality of this compound suggests potential in creating self-healing materials or boronate ester-based drug delivery systems.

SKUPack SizeAvailability
R6261449-1g1gIn Stock (Shanghai/CA)
R6261449-5g5gIn Stock (Shanghai/CA)
R6261449-10g10gIn Stock (Shanghai/CA)
R6261449-25g25gIn Stock (Shanghai/CA)
R6261449-100g100gIn Stock (Shanghai/CA)

Research Gaps and Future Directions

Despite its commercial availability, peer-reviewed studies on this specific compound are sparse. Future investigations could explore:

  • Catalytic Efficiency: Comparative kinetics in Suzuki–Miyaura reactions relative to fluorinated analogs.

  • Biological Activity: Screening for protease inhibition or antimicrobial properties, as seen in structurally related boronic acids.

  • Material Science: Incorporation into covalent organic frameworks (COFs) for gas storage or catalysis.

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